molecular formula C10H8O5 B11801504 2-(5-Hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid

2-(5-Hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid

Cat. No.: B11801504
M. Wt: 208.17 g/mol
InChI Key: FBVVSPYRKXUPCY-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid is a heterocyclic compound featuring an isobenzofuran core fused with a γ-lactone ring (3-oxo-1,3-dihydroisobenzofuran) and substituted with a hydroxy group at position 5 and an acetic acid moiety at position 1. Its molecular formula is C₁₀H₈O₅, with a molecular weight of 208.17 g/mol.

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

2-(5-hydroxy-3-oxo-1H-2-benzofuran-1-yl)acetic acid

InChI

InChI=1S/C10H8O5/c11-5-1-2-6-7(3-5)10(14)15-8(6)4-9(12)13/h1-3,8,11H,4H2,(H,12,13)

InChI Key

FBVVSPYRKXUPCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)OC2CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(5-Hydroxy-3-

Biological Activity

2-(5-Hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid (CAS No. 144402-59-5) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, supported by relevant studies and data.

  • Molecular Formula : C10H8O5
  • Molecular Weight : 208.17 g/mol
  • CAS Number : 144402-59-5

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, γ-butyrolactones have shown potent inhibition of inflammatory mediators such as phospholipase A1 and caspase-1, leading to reduced inflammation in various models .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It has demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro studies have shown that related compounds can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

3. Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. For instance, synthetic derivatives in the same class have shown IC50 values ranging from 0.05 μM to 0.313 μM against various cancer cells, indicating strong potential as anticancer agents .

Data Summary

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of phospholipase A1 and caspase-1
AntioxidantScavenging free radicals; enhancing antioxidant enzymes
AnticancerCytotoxic effects on cancer cell lines

Case Studies

Several case studies have highlighted the biological activities of compounds related to this compound:

  • Study on Anti-inflammatory Effects :
    • A study demonstrated that derivatives inhibited inflammatory cytokines in RAW 264.7 macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases.
  • Antioxidant Efficacy :
    • In a controlled experiment, the compound's ability to reduce oxidative stress markers was assessed in cellular models exposed to oxidative agents.
  • Cytotoxicity Assessment :
    • Various synthetic analogs were tested against breast cancer cell lines, showing promising results with significant reductions in cell viability at low concentrations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the isobenzofuran-3-one core but differ in substituents and functional groups, leading to distinct physicochemical and biological properties:

Table 1: Key Structural Analogs
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-hydroxy, 1-acetic acid C₁₀H₈O₅ 208.17 Polar due to -OH and -COOH; hydrogen-bond donor/acceptor
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid () 1-amino linker, benzoic acid moiety C₁₅H₁₁NO₄ 269.25 Extended conjugation via amino group; stabilized by N–H···O bonds
(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid () 4,5-dimethoxy, 1-acetic acid C₁₂H₁₂O₆ 252.22 Electron-donating methoxy groups; increased lipophilicity
2-(6-(N,N-Dimethylsulfamoyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid () 6-dimethylsulfamoyl, 1-acetic acid C₁₂H₁₃NO₆S 299.30 Sulfonamide group enhances bioactivity but reduces solubility
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid () 5-cyclohexyl, 3-isopropylsulfanyl, benzofuran (not isobenzofuran-3-one) C₁₉H₂₄O₃S 332.46 Sulfur atom introduces steric bulk; potential antimicrobial activity

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name logP (XLogP3) Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound ~1.2 (est.) 2 (-OH, -COOH) 5 87.7
3-[(3-Oxo...amino]benzoic acid () ~2.5 3 (-NH, -COOH) 5 95.1
(4,5-Dimethoxy...)acetic acid () ~0.8 1 (-COOH) 6 83.2
2-(6-Dimethylsulfamoyl...)acetic acid () ~1.5 2 (-COOH, -NH) 7 118.2
  • Polarity : The target compound’s hydroxy group increases polarity compared to methoxy-substituted analogs (), enhancing aqueous solubility .
  • Lipophilicity : Methoxy and sulfamoyl groups () moderately increase logP compared to the hydroxy group .

Crystallographic and Stability Features

  • Hydrogen Bonding: The target compound’s crystal lattice is stabilized by O–H···O interactions, similar to analogs like 3-[(3-oxo...)amino]benzoic acid (N–H···O bonds) and 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (S–H···O bonds) .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in ) disrupt crystallinity, reducing melting points compared to the target compound .

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